Bis([3-triethoxysilyl)propyl]urea chemical structure and properties
Bis([3-triethoxysilyl)propyl]urea chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis([3-triethoxysilyl)propyl]urea is a bifunctional organosilane that serves as a versatile coupling agent and crosslinker in the formulation of advanced materials. Its unique molecular architecture, featuring two triethoxysilyl groups and a central urea moiety, enables the formation of robust, covalently bonded networks and facilitates strong interfacial adhesion between organic and inorganic materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of Bis([3-triethoxysilyl)propyl]urea, with a focus on its role in the development of hybrid materials, coatings, and adhesives.
Chemical Structure and Identification
Bis([3-triethoxysilyl)propyl]urea is characterized by a central urea group flanked by two propyl chains, each terminating in a triethoxysilyl group. This structure allows for a dual-mode of action: the triethoxysilyl groups can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si), while the urea group can participate in hydrogen bonding.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 1,3-Bis[3-(triethoxysilyl)propyl]urea |
| CAS Number | 69465-84-5[1] |
| Molecular Formula | C19H44N2O7Si2[1][2] |
| Molecular Weight | 468.73 g/mol [1][2] |
| Synonyms | N,N'-Bis[3-(triethoxysilyl)propyl]urea, 1,1-bis(3-triethoxysilylpropyl)urea[1] |
Physicochemical Properties
The physical and chemical properties of Bis([3-triethoxysilyl)propyl]urea are critical to its function as a coupling agent and crosslinker. These properties are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | White solid | [3] |
| Boiling Point | 494.2 °C at 760 mmHg | [3] |
| Flash Point | 252.7 °C | [3] |
| Density | 0.923 g/cm³ | [3] |
| Refractive Index | 1.449 | [3] |
| Vapor Pressure | 0.0±1.3 mmHg at 25°C (Predicted) | [3] |
Synthesis of Bis([3-triethoxysilyl)propyl]urea
There are two primary synthetic routes for the preparation of Bis([3-triethoxysilyl)propyl]urea. Both methods are widely used in laboratory and industrial settings.
Synthesis from 3-Aminopropyltriethoxysilane and Urea
This common laboratory-scale synthesis involves the reaction of 3-Aminopropyltriethoxysilane (APTES) with urea in a 2:1 stoichiometric ratio.[4] The reaction is a nucleophilic substitution where the amine groups of APTES attack the carbonyl carbon of urea, leading to the formation of the urea linkage.[4] To prevent premature hydrolysis of the triethoxysilyl groups, the synthesis is typically carried out in an inert solvent such as toluene or tetrahydrofuran (THF) under anhydrous conditions.[4]
Synthesis from 3-Isocyanatopropyltriethoxysilane
Another synthetic approach involves the reaction of 3-Isocyanatopropyltriethoxysilane with a suitable amine or with water. The isocyanate group is highly reactive towards nucleophiles, providing an efficient route to the formation of the urea linkage.
Reaction Mechanisms: Hydrolysis and Condensation
The utility of Bis([3-triethoxysilyl)propyl]urea as a coupling agent stems from the reactivity of its triethoxysilyl groups. These groups undergo a two-step hydrolysis and condensation process to form a stable, crosslinked siloxane network.
Step 1: Hydrolysis The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups (-OH) and ethanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
Step 2: Condensation The newly formed silanol groups are reactive and can condense with other silanol groups or with unreacted ethoxy groups to form siloxane bonds (Si-O-Si), releasing water or ethanol, respectively. This condensation process leads to the formation of a three-dimensional crosslinked network.
The following diagram illustrates the hydrolysis and condensation pathway of a triethoxysilyl group.
Applications in Materials Science
The bifunctional nature of Bis([3-triethoxysilyl)propyl]urea makes it a valuable component in the formulation of a wide range of materials.
Hybrid Organic-Inorganic Materials
This compound is extensively used in the synthesis of hybrid organic-inorganic materials.[3][5] The triethoxysilyl groups can form a rigid silica network, while the organic urea linker provides flexibility and functionality. These hybrid materials often exhibit enhanced mechanical properties, thermal stability, and chemical resistance compared to their individual components.
Adhesion Promoter for Coatings and Adhesives
Bis([3-triethoxysilyl)propyl]urea is an excellent adhesion promoter for coatings and adhesives.[3] When applied to a substrate, the silanol groups formed upon hydrolysis can form strong covalent bonds with inorganic surfaces such as glass, metal oxides, and ceramics. The organic part of the molecule can then interact with the polymer matrix of the coating or adhesive, creating a durable bond at the interface.
Crosslinking Agent
The ability of the triethoxysilyl groups to form a crosslinked network makes this compound an effective crosslinking agent for various polymers. This crosslinking can improve the mechanical strength, stiffness, and thermal stability of the resulting material.
Experimental Protocols
While specific experimental protocols can vary depending on the application, the following provides a general guideline for the use of Bis([3-triethoxysilyl)propyl]urea in surface modification.
Experimental Workflow: Surface Modification of Silica Nanoparticles
Safety and Handling
Bis([3-triethoxysilyl)propyl]urea should be handled in accordance with good industrial hygiene and safety practices.[6] It is important to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[7] The compound should be used in a well-ventilated area.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7][8][9]
Characterization Methods
Several analytical techniques can be used to characterize Bis([3-triethoxysilyl)propyl]urea and materials synthesized with it.
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure by identifying characteristic vibrational modes of the urea (C=O stretch around 1640 cm⁻¹) and Si-O-CH₃ (around 2850 cm⁻¹) groups.[4]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to monitor the hydrolysis and condensation reactions.
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Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of materials containing the silane.
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Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Used to visualize the morphology of materials and the dispersion of nanoparticles modified with the silane.
Conclusion
Bis([3-triethoxysilyl)propyl]urea is a key building block in the field of materials science, enabling the creation of advanced hybrid materials with tailored properties. Its dual functionality allows for the formation of stable, crosslinked networks and strong interfacial bonding. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering valuable information for researchers and professionals working in materials development and drug delivery.
References
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- 3. Page loading... [wap.guidechem.com]
- 4. N,N-Bis(3-trimethoxysilylpropyl)urea | 18418-53-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.co.uk [fishersci.co.uk]
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- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
